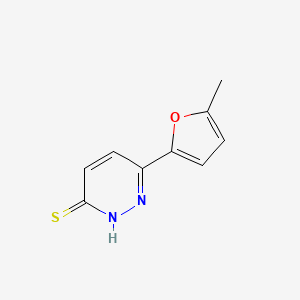

6-(5-Methylfuran-2-yl)pyridazine-3-thiol

Description

Properties

CAS No. |

2097966-29-3 |

|---|---|

Molecular Formula |

C9H8N2OS |

Molecular Weight |

192.24 g/mol |

IUPAC Name |

3-(5-methylfuran-2-yl)-1H-pyridazine-6-thione |

InChI |

InChI=1S/C9H8N2OS/c1-6-2-4-8(12-6)7-3-5-9(13)11-10-7/h2-5H,1H3,(H,11,13) |

InChI Key |

AEDABQDQRFNLJE-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(O1)C2=NNC(=S)C=C2 |

Canonical SMILES |

CC1=CC=C(O1)C2=NNC(=S)C=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 6-(5-Methylfuran-2-yl)pyridazine-3-thiol with analogous compounds, focusing on substituent effects, physicochemical properties, and synthetic pathways:

Key Observations :

Thiol vs. Other Functional Groups: Thiol-containing derivatives (e.g., pyridazine-3-thiols) exhibit higher reactivity toward electrophiles and metals compared to hydroxyl or amine analogs .

Synthetic Pathways: Cyclization Reactions: Compounds like 4d and 5 (from ) are synthesized via Knoevenagel condensations and cyclizations, suggesting similar routes could apply to the target compound . Thiol Incorporation: Thiol groups are often introduced using thiourea or carbon disulfide under basic conditions, as seen in for oxadiazole-thiones .

Physicochemical Properties :

- Melting Points : Triazolo-pyridine derivatives (e.g., 4d , 6 ) exhibit high melting points (213–273°C), attributed to strong intermolecular hydrogen bonding and aromatic stacking . The target compound’s melting point is unreported but likely influenced by furan’s lower polarity compared to phenyl or thiophene groups.

- Solubility : Furan-containing compounds may show better solubility in polar aprotic solvents (e.g., DMSO) compared to phenyl analogs .

Computational Insights: Density Functional Theory (DFT) studies on furan-containing chalcones () reveal that methylfuran substituents significantly alter molecular electrostatic potentials and nonlinear optical properties . Similar computational modeling could predict the target compound’s electronic behavior.

Preparation Methods

Step 1: Formation of the Pyridazine Ring

- Starting Materials : Hydrazine derivatives and dicarbonyl compounds.

- Reaction Conditions : Typically involves refluxing the reactants in a solvent like ethanol or methanol.

- Example Reaction :

- Reaction of hydrazine with a suitable dicarbonyl compound to form the pyridazine ring.

Step 3: Thiolation

- Starting Materials : The furan-substituted pyridazine from Step 2 and a thiolating agent (e.g., Lawesson's reagent).

- Reaction Conditions : Typically involves heating the reactants in a solvent like toluene or DMF.

- Example Reaction :

- Reaction of the furan-substituted pyridazine with Lawesson's reagent to introduce the thiol group.

Analytical Techniques

The synthesized compound can be characterized using various analytical techniques:

- Infrared (IR) Spectroscopy : To confirm the presence of functional groups.

- Nuclear Magnetic Resonance (NMR) Spectroscopy : To determine the structure and purity of the compound.

- Mass Spectrometry (MS) : To confirm the molecular weight and fragmentation pattern.

The synthesis of heterocyclic compounds like pyridazines and furans is well-documented, with applications in pharmaceuticals and materials science. The introduction of a thiol group can enhance biological activity or modify physical properties. However, specific research findings on This compound would require detailed studies on its synthesis, characterization, and biological evaluation.

Q & A

Q. How to optimize reaction conditions for scale-up without compromising purity?

- Methodological Answer : Use Design of Experiments (DoE) to optimize parameters like solvent volume, temperature, and catalyst loading. and suggest scalable protocols (e.g., 4 mL dioxane per 0.4 g substrate). Implement inline PAT (process analytical technology) tools for real-time monitoring, ensuring reproducibility during pilot-scale synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.